3-(naphthalen-1-ylsulfamoyl)benzoic Acid
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Overview
Description
3-(naphthalen-1-ylsulfamoyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a naphthylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylsulfamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(naphthalen-1-ylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes . This inhibition helps in mitigating inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfamoylbenzoic acid core but differ in the substituents on the sulfonamide nitrogen.
(Naphthalen-1-yloxy)-acetic acid derivatives: These compounds have a naphthyl group attached to an acetic acid core instead of a benzoic acid core.
Uniqueness
3-(naphthalen-1-ylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cPLA2α with high potency makes it a valuable compound for research in inflammatory diseases .
Properties
CAS No. |
147410-82-0 |
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Molecular Formula |
C17H13NO4S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18H,(H,19,20) |
InChI Key |
ZMRSJKQQPIFBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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